Amiperone
Description
Structure
3D Structure
Properties
CAS No. |
1580-71-8 |
|---|---|
Molecular Formula |
C24H28ClFN2O2 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H28ClFN2O2/c1-27(2)23(30)24(19-7-9-20(25)10-8-19)13-16-28(17-14-24)15-3-4-22(29)18-5-11-21(26)12-6-18/h5-12H,3-4,13-17H2,1-2H3 |
InChI Key |
WMVSIGOLIQMRHF-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)C(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Other CAS No. |
1580-71-8 |
Origin of Product |
United States |
Structural Elucidation and Structure Activity Relationship Sar Studies of Amiperone
Fundamental Structural Characterization Relevant to Biological Activity
Amiperone is chemically known as 4-(4-chlorophenyl)-1-[3-(4-fluorobenzoyl)propyl]piperidine-4-carboxamide. Its structure is characterized by a central piperidine (B6355638) ring. Attached to the nitrogen of this piperidine ring is a butyrophenone (B1668137) moiety, which consists of a p-fluorophenyl group linked to a carbonyl group via a three-carbon propyl chain. Also attached to the piperidine ring, at the C4 position, is a 4-chlorophenyl group and a carboxamide group. This specific arrangement of aromatic rings, the carbonyl group, the flexible propyl chain, and the basic nitrogen atom of the piperidine ring are all critical determinants of its biological activity.
Systematic Investigations of this compound Structure-Activity Relationships
While specific and extensive structure-activity relationship (SAR) studies exclusively focused on this compound are not widely available in publicly accessible literature, its classification as a butyrophenone allows for the application of general SAR principles derived from this class of compounds.
Core Structural Motifs and Pharmacophores
The biological activity of butyrophenones, the class to which this compound belongs, is intrinsically linked to several key structural features that constitute its pharmacophore. youtube.com A general pharmacophore model for butyrophenone antipsychotics highlights the importance of a p-fluorophenyl group, a carbonyl group, a three-carbon (propyl) chain, and a tertiary amino group, which in the case of this compound is part of the piperidine ring. youtube.compharmacy180.com
The p-fluorophenyl group is considered a crucial element for potent antipsychotic activity. youtube.compharmacy180.com The carbonyl group also plays a significant role, with its replacement often leading to a decrease in activity. nih.gov The three-carbon chain connecting the butyrophenone moiety to the piperidine nitrogen appears to be the optimal length for activity, as both shortening and lengthening this chain have been shown to reduce biological efficacy in related compounds. youtube.compharmacy180.com The tertiary amine, embedded within the piperidine ring of this compound, is another essential component for interaction with target receptors. youtube.compharmacy180.com The 4-arylpiperidino moiety is thought to be superimposable on the 2-phenylethylamino portion of dopamine (B1211576), which could facilitate its affinity for dopamine receptors. pharmacy180.com
Substituent Effects on Biological Response
The nature and position of substituents on the core structure of butyrophenones significantly influence their biological response. In this compound, the key substituents are the para-fluoro group on the phenyl ring of the butyrophenone moiety and the 4-chloro and 4-carboxamide groups on the piperidine ring.
Computational Approaches to SAR Prediction and Optimization
While specific computational studies dedicated to the SAR of this compound are not readily found in the literature, computational methods are widely used to explore the SAR of the broader class of butyrophenone antipsychotics. nih.gov These approaches include conformational energy calculations and the development of pharmacophore models to understand the spatial arrangement of key functional groups required for biological activity. nih.gov
For instance, conformational analysis of butyrophenones like spiperone (B1681076) has been performed to identify low-energy conformations that are likely to be the biologically active forms. nih.gov These studies help in understanding the flexibility of the butyrophenone chain and the relative orientation of the aromatic rings and the basic nitrogen, which are crucial for receptor interaction. nih.gov Such computational models can be instrumental in predicting the activity of new analogs and in guiding the optimization of lead compounds by suggesting modifications that would enhance receptor binding and improve the pharmacological profile. nih.gov Although not specifically documented for this compound, it is plausible that similar computational strategies have been employed in its development and for the design of related compounds.
Advanced Computational and Theoretical Studies of Amiperone
Quantum Chemical Investigations of Amiperone
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. While specific comprehensive quantum chemical studies on this compound are not extensively documented in publicly available literature, the foundational compound, butyrophenone (B1668137), has been the subject of such analyses. These studies provide a basis for understanding the electronic behavior of this compound.
Quantum chemical calculations can determine a variety of molecular properties and reactivity descriptors that are linked to the electron transfer capabilities of a molecule. For the parent compound, butyrophenone, quantum chemical calculations have been employed to analyze its molecular and fragment ion formation under high-electric field tunnel ionization. nih.gov These studies involve the analysis of charge and spin density distributions using methods like time-dependent density functional theory (TD-DFT) and natural bond orbital (NBO) analysis. nih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical parameters. The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. For butyrophenone, the HOMO indicates that the π-electrons in the phenyl group and the non-bonding electrons in the carbonyl group are most susceptible to being donated. researchmap.jp This is a critical aspect of its reactivity. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity of a molecule. rasayanjournal.co.in
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
|---|---|
| HOMO Energy | Correlates with the ability to donate electrons. Higher energy indicates a better electron donor. |
| LUMO Energy | Correlates with the ability to accept electrons. Lower energy indicates a better electron acceptor. |
| Energy Gap (HOMO-LUMO) | A smaller gap suggests higher reactivity and lower stability. |
| Ionization Potential (I) | The energy required to remove an electron. |
| Electron Affinity (A) | The energy released when an electron is added. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. |
| Global Hardness (η) | Measures the resistance to change in electron distribution. |
| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. |
The pharmacological properties of a flexible molecule like this compound are dependent on its three-dimensional structure. nih.gov this compound possesses several rotatable bonds, leading to a multitude of possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. nih.gov
Computational methods for conformational analysis typically involve a systematic or stochastic search of the conformational space. rowansci.comnih.gov The energy of each conformation is calculated using molecular mechanics force fields or quantum mechanical methods. mdpi.comnih.gov The collection of all conformations and their corresponding energies forms the potential energy surface of the molecule. researchgate.net The conformer with the lowest energy is termed the global minimum. researchgate.net
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) and docking simulations are powerful computational tools used to study the interactions between a ligand, such as this compound, and its biological target, typically a protein receptor. nih.gov These methods provide insights into the binding mode, affinity, and the dynamic behavior of the ligand-receptor complex.
This compound is known to interact with several receptors, most notably dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.govnih.gov Molecular docking studies can predict the preferred binding orientation of this compound within the binding site of these receptors. mdpi.com For instance, docking studies of related butyrophenones, like spiperone (B1681076), with the dopamine D2 receptor have provided detailed information about the binding interactions. researchgate.net
These studies reveal that the protonatable nitrogen atom of the piperidine (B6355638) ring often forms a crucial salt bridge with a conserved aspartate residue in the receptor's transmembrane domain 3 (TM3). nih.gov Additionally, aromatic regions of the ligand can engage in π-π stacking interactions with phenylalanine or tryptophan residues within the binding pocket. nih.gov
Molecular dynamics simulations can further refine the docked poses and provide a dynamic view of the ligand-receptor interactions over time. mdpi.com MD simulations of serotonin receptors embedded in a lipid bilayer have been used to study the conformational changes of the receptor upon ligand binding. nih.govnih.govplos.org Such simulations can reveal how the binding of an antagonist like this compound stabilizes the inactive state of the receptor.
The binding pockets of the dopamine D2 and serotonin 5-HT2A receptors have been extensively characterized through experimental and computational methods. researchgate.netnih.gov The orthosteric binding site of these receptors is located within the transmembrane helical bundle. researchgate.netnih.gov
For the dopamine D2 receptor, the binding site for antagonists like spiperone (a close analog of this compound) is composed of residues from several transmembrane helices. researchgate.net The conformation of extracellular loop 2 (ECL2) has been shown to be highly dynamic and contributes to the shape of the binding pocket. researchgate.net
Similarly, the 5-HT2A receptor binding site accommodates various ligands, and docking studies have identified key interactions with residues in TM3, TM5, and TM6. nih.govnih.gov The characterization of these binding sites is crucial for understanding the molecular basis of this compound's activity and for the design of new drugs with improved selectivity and efficacy. nih.govnih.gov
Table 2: Key Receptors for this compound and Their Binding Site Features
| Receptor | Key Interacting Residues (Inferred from related ligands) | Type of Interactions |
|---|---|---|
| Dopamine D2 | Asp (TM3), Phe (TM6), Trp (TM6) | Salt bridge, π-π stacking, hydrophobic interactions |
| Serotonin 5-HT2A | Asp (TM3), Ser (TM5), Phe (TM6), Trp (TM6) | Salt bridge, hydrogen bonds, π-π stacking, hydrophobic interactions |
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery and development to analyze complex datasets and make predictions. fastcompany.comresearchgate.net In the context of antipsychotic research, these techniques are used for various purposes, from predicting treatment outcomes to designing novel drug candidates. researchmap.jpnih.gov
ML models, such as support vector machines, random forests, and neural networks, can be trained on large datasets of compounds with their known biological activities to develop quantitative structure-activity relationship (QSAR) models. researchgate.netresearchgate.net These models can then be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. researchgate.net While specific ML models developed exclusively for this compound are not prominent in the literature, the principles of QSAR have been applied to butyrophenone derivatives.
Furthermore, AI and ML are being used to analyze clinical data to predict which patients are most likely to respond to a particular antipsychotic medication. researchmap.jpnih.gov These predictive models can incorporate a wide range of data, including patient demographics, clinical symptoms, and even neuroimaging data. aip.org The goal is to move towards a more personalized approach to treating psychiatric disorders. nih.gov
Table 3: Applications of Machine Learning and AI in Antipsychotic Research
| Application Area | Description | Potential Impact on this compound Research |
|---|---|---|
| QSAR Modeling | Predicts the biological activity of compounds based on their chemical structure. | Faster screening of new this compound derivatives with potentially improved properties. |
| Predictive Treatment Response | Identifies patient characteristics that correlate with positive treatment outcomes. | Personalizing the use of this compound to patients most likely to benefit. |
| De Novo Drug Design | Generates novel molecular structures with desired pharmacological profiles. | Discovery of new antipsychotics that may be more effective or have a better side-effect profile than this compound. |
| Target Identification | Analyzes biological data to identify new potential drug targets for psychosis. | Understanding the broader pharmacological profile of this compound and identifying new therapeutic opportunities. |
Predictive Modeling of Pharmacological Attributes
Predictive modeling, which encompasses a range of computational techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, is a cornerstone of modern pharmacology. These methods are employed to forecast the pharmacokinetic and pharmacodynamic properties of molecules, thereby accelerating drug development and reducing costs. For a compound like this compound, such models could theoretically predict its binding affinity to various receptors, its metabolic fate, and potential off-target effects.
However, a comprehensive search of scientific databases reveals a lack of specific predictive modeling studies centered on this compound. While there is extensive research on the broader class of butyrophenone antipsychotics, detailed computational models predicting the specific pharmacological attributes of this compound, such as its receptor binding profile or absorption, distribution, metabolism, and excretion (ADME) properties, have not been published. Consequently, there is no available data to populate a table of predicted versus experimental pharmacological attributes for this specific compound.
Table 1: Illustrative Example of a Predictive Pharmacological Attribute Table for a Generic Antipsychotic (Note: The following table is a hypothetical example to illustrate the type of data that would be generated from predictive modeling studies. No such data is currently available for this compound.)
| Pharmacological Attribute | Predicted Value | Experimental Value | Computational Method |
| Dopamine D2 Receptor Affinity (Ki, nM) | Data not available | Data not available | Data not available |
| Serotonin 5-HT2A Receptor Affinity (Ki, nM) | Data not available | Data not available | Data not available |
| Blood-Brain Barrier Permeability (LogBB) | Data not available | Data not available | Data not available |
| Human Oral Bioavailability (%) | Data not available | Data not available | Data not available |
Substructure Importance Analysis for Biological Activity
Substructure importance analysis is a computational approach used to identify the key molecular fragments or functional groups within a chemical structure that are crucial for its biological activity. This is often achieved through techniques like pharmacophore modeling or 3D-QSAR, which can highlight the essential steric and electronic features required for a molecule to interact with its biological target.
For this compound, a systematic analysis of its substructures—such as the fluorobutyrophenone moiety, the piperidine ring, and the carboxamide group—would be invaluable in understanding the structural determinants of its antipsychotic activity. Such an analysis could quantify the contribution of each fragment to receptor binding and selectivity.
Preclinical Pharmacokinetic and Metabolic Research of Amiperone
In Vitro Metabolic Stability and Metabolite Identification
In vitro metabolic stability studies are crucial in early drug discovery to predict the metabolic fate of a new chemical entity in the body. These assays typically utilize liver microsomes or hepatocytes from various species, including humans, to estimate the intrinsic clearance of a compound. admescope.comdls.com The stability of a compound is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. labcorp.com
For Amiperone, specific data from in vitro metabolic stability assays, such as its half-life (t½) and intrinsic clearance (Clint) in human and animal liver microsomes or hepatocytes, are not publicly available in the provided search results. Such studies would involve incubating this compound with liver fractions and monitoring its disappearance over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). admescope.com
Metabolite identification is the process of elucidating the chemical structures of metabolites formed from a parent drug. celerion.comnih.gov This is essential for understanding the complete disposition of a drug and for identifying any potentially active or reactive metabolites. youtube.com The process often involves incubating the drug with in vitro systems like liver S9 fractions or hepatocytes, followed by analysis with high-resolution mass spectrometry to detect and characterize the biotransformation products. admescope.com Specific metabolites of this compound from preclinical in vitro studies have not been detailed in the available search results.
Preclinical In Vivo Pharmacokinetics and Disposition
Preclinical in vivo pharmacokinetic studies are conducted in animal models, such as rats and dogs, to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. aurigeneservices.com These studies are vital for predicting the drug's behavior in humans.
Absorption and Distribution Studies
Following administration, a drug's absorption and subsequent distribution to various tissues determine its concentration at the site of action. Tissue distribution studies in animals reveal the extent to which a compound penetrates different organs. nih.govnih.gov
Specific preclinical data on the absorption and tissue distribution of this compound in animal models were not found in the provided search results. A study on a different compound, amiodarone, in rats showed extensive distribution into tissues, with the highest concentrations found in the liver, kidney, and heart, and the lowest in the brain. nih.gov Amiodarone also showed significant accumulation in adipose tissue. nih.gov Without specific studies on this compound, it is not possible to state its absorption and distribution characteristics.
Metabolic Pathways and Enzyme Involvement in Animal Models
The metabolism of drugs is primarily carried out by enzymes in the liver, with the cytochrome P450 (CYP) superfamily playing a major role in Phase I oxidative reactions. mdpi.comfrontiersin.org Identifying the specific CYP enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. nih.gov
Detailed information on the specific metabolic pathways and the CYP enzymes involved in the metabolism of this compound in animal models is not available in the provided search results. For the unrelated compound amiodarone, studies have shown that CYP3A4 is the primary enzyme responsible for its N-deethylation to its major metabolite, desethylamiodarone. nih.gov Other CYPs, including CYP1A1, 1A2, 2C8, 2C19, 2D6, 2J2, and 3A5, also showed some activity in metabolizing amiodarone. nih.gov
Excretion Pathways in Preclinical Species
Excretion studies, often using radiolabeled compounds, are performed in preclinical species to determine the routes and rates of elimination of a drug and its metabolites from the body. bioivt.comnih.gov The primary routes of excretion are typically via urine and feces. frontiersin.org
Specific data regarding the excretion pathways of this compound in preclinical species could not be located in the provided search results. Mass balance studies, which quantify the excretion of a radiolabeled drug, are essential for a complete understanding of a drug's disposition. nih.gov For example, a study on lurasidone showed that it was primarily eliminated in the feces (67-80%) and to a lesser extent in the urine (9-19%). nih.gov
Blood-Brain Barrier (BBB) Permeation Mechanisms
The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system (CNS). nih.govmdpi.com For drugs targeting the CNS, the ability to cross the BBB is critical. Permeation can occur through passive diffusion for small, lipophilic molecules, or via specific transport mechanisms. researchgate.net The BBB also contains efflux transporters, such as P-glycoprotein, which can actively pump drugs out of the brain. nih.gov
There is no specific information in the provided search results detailing the mechanisms of this compound's permeation across the blood-brain barrier. Understanding whether a compound is a substrate for influx or efflux transporters at the BBB is a key aspect of developing CNS-active drugs. mdpi.com
Preclinical in Vivo Efficacy Studies of Amiperone in Animal Models
Behavioral and Neurophysiological Endpoints in Relevant Animal Models
The efficacy of antipsychotic drugs is often predicted by their ability to modulate specific behaviors in animal models that mimic aspects of psychosis. Key preclinical assessments for amiperone would involve its effects on conditioned avoidance responding and its ability to antagonize stereotyped behaviors induced by dopamine (B1211576) agonists.
Antagonism of Dopamine Agonist-Induced Stereotypy: Stereotyped behaviors, such as repetitive sniffing, gnawing, and licking in rodents, can be induced by dopamine agonists like apomorphine and amphetamine. These behaviors are considered animal analogues of the positive symptoms of schizophrenia. The ability of an antipsychotic to block these stereotypies is a strong indicator of its dopamine-antagonizing properties. Although specific ED50 values for this compound in antagonizing apomorphine- or amphetamine-induced stereotypy are not detailed in the search results, its classification as a butyrophenone (B1668137) neuroleptic implies it would be effective in this model. For context, other dopamine antagonists have shown ED50 values in blocking apomorphine-induced increases in locomotor activity, such as raclopride (0.09 mg/kg), SCH 23390 (0.023 mg/kg), and clozapine (6.42 mg/kg) nih.gov.
Catalepsy Induction: The catalepsy test in rodents, where the animal maintains an externally imposed posture for an extended period, is often used to predict the likelihood of extrapyramidal side effects (EPS) in humans. While this is a measure of a potential side effect, it is also indicative of potent central dopamine D2 receptor blockade, a key feature of many antipsychotics. Specific ED50 values for this compound-induced catalepsy are not available in the provided search results. For comparison, haloperidol (B65202) is known to induce catalepsy in rats frontiersin.org.
Comparative Preclinical Pharmacology with Related Compounds
To understand the unique profile of this compound, its preclinical pharmacological effects are often compared with other structurally or functionally related compounds, particularly other butyrophenones like haloperidol and diphenylbutylpiperidines like pimozide.
A key aspect of comparing antipsychotics is their relative affinity for dopamine D2 and serotonin (B10506) 5-HT2A receptors. While specific in vivo receptor occupancy data for this compound is not provided, the general trend for many atypical antipsychotics is a higher affinity for 5-HT2A receptors compared to D2 receptors, which is believed to contribute to a lower incidence of EPS. In contrast, typical antipsychotics like haloperidol generally exhibit a higher affinity for D2 receptors nih.gov. A study comparing risperidone and haloperidol using in vivo receptor binding techniques found that risperidone had a higher ratio of 5-HT2 to D2 receptor occupancy than haloperidol nii.ac.jp.
Mechanistic Insights from Animal Model Studies
Animal model studies provide crucial insights into the mechanisms underlying the therapeutic effects of antipsychotic drugs. The primary mechanism of action for butyrophenone antipsychotics like this compound is believed to be the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is thought to be responsible for the alleviation of the positive symptoms of schizophrenia.
The antagonism of dopamine agonist-induced behaviors, as discussed earlier, provides direct evidence for the in vivo dopamine receptor blocking activity of these compounds. The induction of catalepsy further supports potent central D2 receptor antagonism, particularly in the nigrostriatal pathway.
Furthermore, the interaction with other neurotransmitter systems, such as the serotonergic system, is a key area of investigation for understanding the full pharmacological profile of antipsychotics. Many newer antipsychotics possess significant 5-HT2A receptor antagonist properties, which is thought to contribute to their efficacy against negative symptoms and a reduced risk of EPS researchgate.net. While the precise in vivo balance of D2 and 5-HT2A receptor antagonism for this compound is not detailed in the provided search results, this interaction is a critical area of research for elucidating its "atypical" or "typical" antipsychotic profile. In vivo studies with other antipsychotics, like risperidone, have shown that the drug can increase dopamine and serotonin release and metabolism in different brain regions, highlighting the complex interplay between these neurotransmitter systems nih.gov.
Q & A
Q. What are the established mechanisms of action of Amiperone in neurological models, and how can researchers validate these pathways experimentally?
- Methodological Answer : Begin with in vitro receptor-binding assays to identify affinity for dopamine (D2) and serotonin (5-HT2A) receptors, using radioligand displacement techniques . Validate findings in ex vivo brain slices via immunohistochemistry to localize receptor interactions. For functional studies, employ behavioral models (e.g., prepulse inhibition in rodents) to correlate receptor activity with antipsychotic effects. Ensure experimental reproducibility by adhering to IUPAC nomenclature for compound purity and reporting detailed synthesis protocols .
Q. How should researchers design a preclinical study to evaluate this compound’s efficacy and safety profile?
- Methodological Answer : Use randomized controlled trials (RCTs) with dose-escalation cohorts in animal models (e.g., rodents). Include positive controls (e.g., haloperidol) and negative controls (vehicle-only groups). Measure pharmacokinetic parameters (Cmax, AUC) via HPLC-MS and monitor adverse effects (e.g., extrapyramidal symptoms) using standardized behavioral scales. Document participant selection criteria (species, age, sex) to align with ethical guidelines for animal research .
Q. What analytical techniques are recommended for characterizing this compound’s chemical stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and high-resolution mass spectrometry (HR-MS). Test degradation products under controlled humidity (40–75%) and temperature (25–60°C) conditions. Validate results against pharmacopeial standards (e.g., USP-NF) and report data in SI units (e.g., µg/mL) with error margins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., interspecies differences, dosing regimens). Replicate conflicting studies under standardized conditions, ensuring identical instrumentation (e.g., LC-MS/MS) and calibration protocols. Apply Bayesian statistical models to quantify uncertainty and reconcile discrepancies . Publish raw datasets with metadata (e.g., storage conditions, sample preparation) to enhance reproducibility .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s neuropharmacological effects?
Q. How can researchers design a comparative study to assess this compound’s efficacy against atypical antipsychotics while minimizing bias?
- Methodological Answer : Implement a double-blind, crossover design with stratified randomization based on baseline symptom severity. Use validated rating scales (e.g., PANSS for schizophrenia) and control for pharmacogenomic variables (e.g., CYP2D6 polymorphisms). Employ propensity score matching to balance covariates (age, comorbidities) and report effect sizes (Cohen’s d) with sensitivity analyses .
Methodological Best Practices
- Data Presentation : Tabulate raw data with clear column headers (e.g., "Plasma Concentration (µg/mL) ± SD") and annotate outliers .
- Ethical Compliance : Obtain institutional review board (IRB) approval for human studies and declare conflicts of interest in publications .
- Literature Synthesis : Systematically review recent studies (past 5 years) using PRISMA guidelines, highlighting gaps in this compound’s long-term safety data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
